molecular formula C11H13NO3 B1347259 4-[Methyl(phenyl)amino]-4-oxobutanoic acid CAS No. 33684-12-7

4-[Methyl(phenyl)amino]-4-oxobutanoic acid

Cat. No.: B1347259
CAS No.: 33684-12-7
M. Wt: 207.23 g/mol
InChI Key: ZBTZGOKOGQVOPH-UHFFFAOYSA-N
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Description

4-[Methyl(phenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and In Silico Evaluation

4-[Methyl(phenyl)amino]-4-oxobutanoic acid derivatives have been synthesized and investigated for their antiproliferative activity. Notably, one derivative, methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, exhibited potential to inhibit DNA gyrase-ATPase activity, which is significant in the context of cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).

Molecular Docking and Spectroscopic Studies

A comprehensive study involving molecular docking, vibrational, structural, electronic, and optical analyses was conducted on derivatives of this compound. The study identified these compounds as potential inhibitors of Placenta Growth Factor (PIGF-1), implying significant biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Spectroscopic Properties for Alzheimer’s Disease Diagnosis

Research on a novel fluorescent probe for β-amyloids, synthesized from this compound, showed high binding affinities toward Aβ(1–40) aggregates, indicating its potential as a tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Anti-Diabetic Properties in Experimental Models

A succinamic acid derivative of this compound demonstrated significant potential as an insulinotropic agent for non-insulin-dependent diabetes mellitus, based on studies in streptozotocin–nicotinamide induced type 2 diabetic model rats (Khurana, Sharma, Bhagat, & Sharma, 2018).

Novel Human Lens Metabolites

In a study identifying novel metabolites in normal and cataractous human lenses, this compound was found to be a consistent component. These metabolites are proposed to play a role as UV filters in the lens, indicating a physiological function within human ocular health (Mizdrak et al., 2007).

Properties

IUPAC Name

4-(N-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZGOKOGQVOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325432
Record name 4-[Methyl(phenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33684-12-7
Record name 4-[Methyl(phenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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